molecular formula C11H15N3 B13786549 N-methyl-N-propan-2-yl-1H-indazol-6-amine

N-methyl-N-propan-2-yl-1H-indazol-6-amine

Cat. No.: B13786549
M. Wt: 189.26 g/mol
InChI Key: CCQPZCKEMSVLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-propan-2-yl-1H-indazol-6-amine is a substituted indazole derivative featuring a tertiary amine at the 6-position of the indazole core, with methyl and isopropyl groups as substituents. The methyl and isopropyl groups on the amine likely enhance lipophilicity and metabolic stability compared to simpler amines, making this compound a candidate for drug discovery efforts.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N-methyl-N-propan-2-yl-1H-indazol-6-amine

InChI

InChI=1S/C11H15N3/c1-8(2)14(3)10-5-4-9-7-12-13-11(9)6-10/h4-8H,1-3H3,(H,12,13)

InChI Key

CCQPZCKEMSVLOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=CC2=C(C=C1)C=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-propan-2-yl-1H-indazol-6-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 85°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and minimal byproducts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-propan-2-yl-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens, alkylating agents; reactions may require catalysts and specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

Overview : The compound serves as a critical building block in the synthesis of pharmaceuticals aimed at treating cancer and neurological disorders.

Case Study : Research has demonstrated that derivatives of indazole compounds, including N-methyl-N-propan-2-yl-1H-indazol-6-amine, exhibit significant anti-cancer properties. For example, studies have shown that certain indazole derivatives effectively inhibit tumor cell proliferation in vitro, suggesting potential for developing new cancer therapies .

CompoundTargetIC50 (μM)Reference
1Tumor Cells12.7 ± 0.2
2Leukemic CellsVariable

Biochemical Research

Overview : In biochemical studies, this compound is utilized to investigate cellular signaling pathways.

Insights : The compound has been used to explore the role of specific proteins in cellular functions. For instance, it was found to modulate the activity of key kinases involved in cancer progression, thus identifying potential therapeutic targets .

Material Science

Overview : This compound is also being explored for its properties in creating advanced materials.

Applications : Researchers are investigating its use in developing polymers and coatings with specific chemical functionalities. The unique properties of indazole derivatives make them suitable for applications requiring high thermal stability and chemical resistance .

Agrochemical Applications

Overview : this compound holds promise in the agrochemical sector.

Potential Uses : It is being studied for its ability to enhance crop protection products. Research indicates that compounds with indazole structures can improve the efficacy of pesticides while reducing environmental impact .

Diagnostic Tools

Overview : The compound is investigated for its role in developing diagnostic agents.

Research Findings : Studies suggest that this compound can improve the accuracy of disease detection methods, particularly through its interactions with biomolecular targets in diagnostic assays .

Mechanism of Action

The mechanism of action of N-methyl-N-propan-2-yl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, indazole derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), which plays a role in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Substitution at the 6-position of indazole (target compound) versus 3-position (7-bromo-4-chloro-1-methyl-1H-indazol-3-amine) may lead to divergent biological interactions due to steric and electronic differences .
  • Bulky Substituents : The isopropyl group in the target compound increases steric bulk compared to simpler amines, which could improve pharmacokinetic properties like half-life .

Physicochemical Properties

  • Lipophilicity : The methyl and isopropyl groups likely elevate the logP value compared to unsubstituted indazol-6-amine, enhancing membrane permeability.
  • Solubility : Tertiary amines generally exhibit lower aqueous solubility than primary or secondary amines, but this may be offset by formulation strategies.

Biological Activity

N-methyl-N-propan-2-yl-1H-indazol-6-amine is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The compound has been studied for its inhibitory effects on various enzymes and receptors, which are crucial in several physiological processes.

  • Phosphodiesterase Inhibition : The compound has shown potential as an inhibitor of phosphodiesterase enzymes, particularly PDE10A. In a study, derivatives with similar structures demonstrated significant inhibitory activity with IC50 values ranging from 2.0 nM to 606 nM depending on the substituents present on the indazole core .
  • Targeting RNA Structures : Another study highlighted the compound's ability to bind to specific RNA structures, such as r(CCUG) repeats, which are implicated in diseases like myotonic dystrophy type 2 (DM2). The binding resulted in a reduction of nuclear foci associated with these repeats, demonstrating a potential therapeutic pathway for DM2 .
  • Anti-inflammatory Properties : Research has indicated that compounds within the indazole class may exhibit anti-inflammatory activities. Some derivatives have been shown to inhibit key signaling pathways involved in inflammation, such as NF-κB and MAPK pathways, suggesting that this compound could also possess similar properties .

Pharmacological Effects

The pharmacological profile of this compound includes various effects that could be beneficial in treating multiple conditions:

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetIC50 ValuesReferences
PDE10A InhibitionEnzyme inhibition2.0 - 606 nM
RNA BindingTargets r(CCUG) repeatsReduces foci by ~30%
Anti-inflammatoryInhibits NF-kB and MAPK pathways< 50 µM

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • PDE10A Inhibitors : A fragment-based drug discovery approach identified potent inhibitors with structural similarities to this compound. These compounds exhibited favorable pharmacokinetic properties and metabolic stability, making them promising candidates for further development .
  • Myotonic Dystrophy Type 2 : The ability of indazole derivatives to bind r(CCUG) repeats was demonstrated in fibroblast models derived from DM2 patients. Treatment with these compounds led to a significant reduction in nuclear foci associated with the disease pathology .
  • Anti-inflammatory Activity : The anti-inflammatory potential was assessed through various assays measuring the inhibition of inflammatory markers and pathways. Compounds showed IC50 values indicative of significant activity against inflammatory responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.